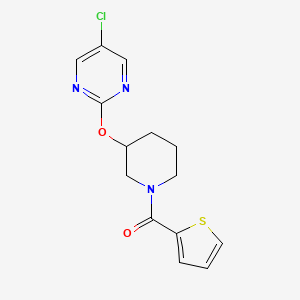

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone” is a chemical compound that has been studied for its potential pharmacological activities . It is a GPR119 agonist, which means it can stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidin-2-yl group attached to a piperidin-1-yl group via an oxygen atom, and a thiophen-2-yl group attached to the piperidin-1-yl group via a methanone group. The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.Scientific Research Applications

Discovery and Antagonistic Properties

One study reports the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), highlighting a compound with structural similarities to the compound . These antagonists exhibited subnanomolar potencies, indicating their potential in therapeutic applications related to this receptor (Romero et al., 2012).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of derivatives closely related to the mentioned compound. For instance, a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated good antimicrobial activity against tested pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). Another study focused on synthesizing new pyridine derivatives that showed variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Structural and Theoretical Analysis

Research involving the crystal structure and molecular dynamics provides insights into the physical characteristics and stability of similar compounds. One study detailed the synthesis, thermal, optical, etching, structural studies, and theoretical calculations of a compound with structural features akin to the mentioned compound, offering insights into its stability and potential applications in materials science (Karthik et al., 2021).

Enzyme Inhibitory Activity and Drug Development

Compounds resembling the mentioned chemical structure have been evaluated for their enzyme inhibitory activities, showing potential as leads in drug development. For instance, a study on thiophene-based heterocyclic compounds demonstrated significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), pointing to their potential in treating diseases such as Alzheimer's (Cetin et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . The downstream effects include enhanced insulin secretion and increased GLP-1 levels, which help regulate blood glucose levels .

Pharmacokinetics

It was noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .

Result of Action

The compound’s action results in enhanced insulin secretion and increased GLP-1 levels . These effects help regulate blood glucose levels, making the compound a potential new treatment for type 2 diabetes .

Action Environment

Future Directions

The future research directions for this compound could include further studies on its pharmacological activities, particularly its potential as a treatment for type 2 diabetes . Additionally, more research could be done to optimize its synthesis and to investigate its physical and chemical properties.

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c15-10-7-16-14(17-8-10)20-11-3-1-5-18(9-11)13(19)12-4-2-6-21-12/h2,4,6-8,11H,1,3,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTPIOOJEBDFLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)

![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)

![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)